Bromine Positional Isomerism: Phthalimide-Core Bromination vs. Pendant-Phenyl Bromination in ALR2 Inhibitor Space
In the phthalimide–benzoic acid hybrid series (5a–5m), the para-bromophenyl derivative 5d emerged as the most potent ALR2 inhibitor with KI = 7.56 nM, outperforming the clinical reference epalrestat under identical assay conditions [1][2]. Compound 5d carries its bromine atom on a pendant para-bromophenyl ring attached to the imide nitrogen, whereas the target compound (CAS 294194-23-3) bears bromine directly at the 5-position of the phthalimide core. This core-brominated architecture introduces electron-withdrawing character directly into the dioxo-isoindole ring system, which is predicted to lower the electron density of the imide carbonyl oxygens and modulate hydrogen-bond acceptor strength at the anion-binding site (Tyr48/His110) of ALR2 [1]. Although direct head-to-head biochemical comparison data for CAS 294194-23-3 against 5d are not publicly available, the established SAR within this chemotype demonstrates that halogen position is a primary determinant of inhibitory potency, making the core-brominated scaffold a distinct and non-substitutable chemotype for SAR exploration.
| Evidence Dimension | ALR2 (AKR1B1) inhibitory potency – halogen positional effect |
|---|---|
| Target Compound Data | No published KI or IC50 value available for CAS 294194-23-3 against human ALR2; bromine is located at the 5-position of the phthalimide core. |
| Comparator Or Baseline | Compound 5d (para-bromophenyl-phthalimide–benzoic acid hybrid): KI = 7.56 nM (pKI = 8.12), competitive inhibition mechanism. Epalrestat: weaker inhibition under identical conditions [1]. |
| Quantified Difference | 5d vs. epalrestat: >10-fold improvement in KI. The target compound differs from 5d in the location of the bromine atom (phthalimide core vs. pendant phenyl ring), a structural perturbation known to alter potency within this series. |
| Conditions | In vitro biochemical assay; recombinant human ALR2; steady-state kinetics; PDB 4JIR docking model. Source: Hoti et al. Bioorg. Med. Chem. 2025. |
Why This Matters
For procurement decisions in ALR2 inhibitor discovery, the core-brominated scaffold of CAS 294194-23-3 represents a distinct SAR probe from the pendant-phenyl brominated analogs (e.g., 5d); selecting the correct bromine regioisomer is essential to avoid misleading structure–activity conclusions.
- [1] Hoti, D.; Nixha, A.R.; Duran, H.E.; Arslan, M.; Yıldıztekin, G.; Ece, A.; Türkeş, C. Phthalimide–benzoic acid hybrids as potent aldose reductase inhibitors: Synthesis, enzymatic kinetics, and in silico characterization. Bioorg. Med. Chem. 2025, 131, 118416. View Source
- [2] eBioTrade. Novel phthalimide–benzoic acid hybrids as potent aldose reductase inhibitors – Research summary. 2025-09-27. Reports 5d as para-bromophenyl derivative with KI = 7.56 nM, competitive mechanism, and low cytotoxicity in A549, Hep3B, L929 cells. View Source
